molecular formula C26H29NO2 B1683867 4-Hydroxytamoxifen CAS No. 68392-35-8

4-Hydroxytamoxifen

Cat. No.: B1683867
CAS No.: 68392-35-8
M. Wt: 387.5 g/mol
InChI Key: TXUZVZSFRXZGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen and is known for its potent antiestrogenic properties. This compound is under investigation for various estrogen-dependent conditions, including cyclic breast pain and gynecomastia .

Mechanism of Action

Target of Action

4-Hydroxytamoxifen, also known as Afimoxifene , is an active metabolite of Tamoxifen . It primarily targets estrogen receptors (ER) and estrogen-related receptors (ERR) . It also binds to voltage-gated sodium channels , inhibiting the sodium current . The compound has been found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .

Mode of Action

This compound acts as a selective estrogen receptor modulator (SERM) . It binds to estrogen receptors (ER), inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It also inhibits the sodium current by delaying channel recovery from the inactivated state .

Biochemical Pathways

This compound is extensively metabolized by cytochrome P-450 in humans and rodents . The biotransformation in humans is primarily attributable to the action of CYP 3A4 and CYP 2D6 . In addition, this compound is sulfated to form 4-sulfoxytamoxifen (4-SO4 TAM) in a reaction catalyzed by human sulfotransferase 1A1 (SULT 1A1) .

Pharmacokinetics

This compound is well absorbed following topical application . It is metabolized by the CYP subunits leading to the formation of OHT and DMT . One of the active metabolites, OHT, presumably metabolized by CYP 3A1 (rat), was formed rapidly after TAM administration and attained a Cmax of 385 ± 132 ng/ml at 5 h, and subsequently declined to BDL after 7 h .

Result of Action

The primary mechanism of action of this compound’s effect has been thought to be mediated by binding of the active metabolite, this compound, to the estrogen receptor, thus blocking estrogen-stimulated cellular proliferation . It has also been found to cause apoptosis . In addition, it has been shown to adversely and differentially alter cardiac myocyte contractility and Ca2+ handling .

Action Environment

This compound is under development as a topical gel for the treatment of hyperplasia of the breast . This technology enables percutaneous delivery of drugs that cannot be delivered orally . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the method of administration and the presence of other compounds in the environment .

Biochemical Analysis

Biochemical Properties

4-Hydroxytamoxifen plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a higher affinity for binding to estrogen receptors compared to tamoxifen, making it a more potent inhibitor of cell proliferation in breast cancer cells . The compound interacts with cytochrome P450 3A4, a key enzyme in drug metabolism, inducing its expression in human hepatocytes . Additionally, this compound exhibits peroxyl radical scavenging activity and inhibits lipid peroxidation, protecting cells from oxidative stress .

Cellular Effects

This compound influences various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation by binding to estrogen receptors and blocking estrogen-mediated signaling pathways . This compound also affects cardiac myocytes by decreasing contraction amplitude, slowing relaxation, and reducing calcium transient amplitude . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with estrogen receptors, leading to the inhibition of estrogen-mediated gene expression . This compound also induces depolarization of the mitochondrial membrane potential and uncouples mitochondrial respiration, resulting in decreased ATP levels in cells . Furthermore, this compound acts as an intramembranous inhibitor of lipid peroxidation, protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound undergoes cis-trans isomerization when exposed to light, affecting its stability and activity . Long-term studies have shown that this compound can induce cytochrome P450 3A4 expression in human hepatocytes, suggesting potential long-term effects on cellular function . Additionally, its protective effects against oxidative stress in brain mitochondria have been observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it can cause toxic effects, such as cardiomyopathy and decreased cardiac contractility . At therapeutic doses, it effectively inhibits breast cancer cell proliferation and protects against oxidative stress . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with cytochrome P450 enzymes . It induces the expression of cytochrome P450 3A4, which plays a central role in drug metabolism . The compound also affects metabolic flux and metabolite levels by inhibiting lipid peroxidation and protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It accumulates in specific cellular compartments, such as the mitochondria, where it exerts its protective effects against oxidative stress . The compound’s localization and accumulation are influenced by its binding interactions with estrogen receptors and other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function are affected by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s ability to induce mitochondrial depolarization and uncouple respiration highlights its significant impact on cellular energy metabolism .

Preparation Methods

4-Hydroxytamoxifen can be synthesized through several routes. One common method involves the hydroxylation of tamoxifen. The classical protocol involves dissolving this compound or tamoxifen in corn oil for intraperitoneal injections. a more controlled method involves solubilizing this compound in an aqueous solvent using Cremophor EL, allowing for intravenous and intraperitoneal injections . Industrial production methods typically involve large-scale synthesis using similar principles but optimized for yield and purity.

Chemical Reactions Analysis

4-Hydroxytamoxifen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone methides.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

4-Hydroxytamoxifen has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Hydroxytamoxifen is compared with other selective estrogen receptor modulators like tamoxifen and raloxifene. While tamoxifen is widely used for breast cancer treatment, this compound exhibits higher affinity for estrogen receptors and is more potent in inhibiting cell proliferation. Raloxifene, on the other hand, has different tissue-specific effects and is used for osteoporosis treatment .

Similar Compounds

  • Tamoxifen
  • Raloxifene
  • Endoxifen
  • Toremifene

This compound stands out due to its higher potency and specific applications in estrogen-dependent conditions.

Properties

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037094
Record name 4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68392-35-8
Record name 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68392-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytamoxifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxytamoxifen
Reactant of Route 2
4-Hydroxytamoxifen
Reactant of Route 3
Reactant of Route 3
4-Hydroxytamoxifen
Reactant of Route 4
Reactant of Route 4
4-Hydroxytamoxifen
Reactant of Route 5
4-Hydroxytamoxifen
Reactant of Route 6
4-Hydroxytamoxifen
Customer
Q & A

Q1: How does 4-hydroxytamoxifen interact with the estrogen receptor?

A: this compound acts as a competitive antagonist of the estrogen receptor alpha (ERα) [, , , ]. It binds to the ligand-binding domain of ERα, preventing estradiol, the natural ligand, from binding and activating the receptor [, , ].

Q2: What are the downstream effects of this compound binding to the estrogen receptor?

A: this compound binding to ERα leads to conformational changes in the receptor, preventing its dimerization, DNA binding, and interaction with coactivator proteins [, , ]. Consequently, this compound inhibits the expression of estrogen-responsive genes that are crucial for the growth and proliferation of ER-positive breast cancer cells [, , , ].

Q3: Are there estrogen receptor-independent effects of this compound?

A: Yes, studies have shown that this compound can exert antitumor effects through mechanisms independent of ERα binding []. These include induction of apoptosis, inhibition of angiogenesis, and modulation of growth factor signaling pathways [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H29NO2, and its molecular weight is 387.5 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: Yes, this compound has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ]. These techniques provide information on its structure, purity, and fragmentation pattern.

Q6: What is the stability of this compound under different storage conditions?

A: this compound is sensitive to light and oxidation [, , ]. It is typically stored as a solid powder or solution at low temperatures (-20°C) and protected from light to minimize degradation [, , ].

Q7: Have computational methods been used to study this compound?

A: Yes, computational chemistry and modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to study the interactions of this compound with the estrogen receptor and to predict the activity of its analogues [, ]. These studies provide insights into the structural features important for its binding affinity and activity.

Q8: How do structural modifications of this compound affect its activity?

A: The side chain at the ethyl amino group of this compound plays a crucial role in its antiestrogenic activity [, , ]. Modifications to this side chain, such as changing its length or introducing bulky substituents, can significantly affect its binding affinity for the estrogen receptor and its ability to induce conformational changes associated with antagonism [, , ]. Additionally, the hydroxyl group at the 4-position is essential for its antiestrogenic activity. Its replacement with other substituents often leads to a loss or reduction in activity [].

Q9: What are the challenges associated with the formulation of this compound?

A: this compound exhibits poor aqueous solubility, which can limit its bioavailability [, , ]. Various formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, have been investigated to improve its solubility and oral bioavailability [, , ].

Q10: How is this compound metabolized in the body?

A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6, CYP3A4, and CYP2C9 [, , , ]. It undergoes phase I metabolism, including oxidation and demethylation, and phase II metabolism, such as glucuronidation and sulfation.

Q11: What is the elimination half-life of this compound?

A: The elimination half-life of this compound is variable among individuals and ranges from 5 to 7 days [, ].

Q12: What in vitro models are used to study the effects of this compound?

A: ER-positive breast cancer cell lines, such as MCF-7 and T47D, are commonly used in vitro models to investigate the effects of this compound on cell proliferation, apoptosis, and gene expression [, , , , ].

Q13: What are the limitations of in vitro models in predicting the efficacy of this compound?

A: In vitro models may not fully recapitulate the complexity of the tumor microenvironment and the influence of systemic factors that can affect drug response in vivo [, ].

Q14: What are the mechanisms of resistance to this compound?

A14: Resistance to this compound can develop through various mechanisms, including:

  • Loss or mutation of ERα []
  • Activation of growth factor signaling pathways, such as EGFR/HER2 [, ]
  • Upregulation of drug efflux transporters, such as P-glycoprotein []
  • Alterations in cell cycle regulators and apoptotic pathways [, , ]

Q15: What are the potential long-term effects of this compound?

A: Long-term use of this compound has been associated with an increased risk of endometrial cancer, thromboembolic events, and hot flashes [, , ].

Q16: What drug delivery strategies are being explored to improve the delivery of this compound to tumor sites?

A: Researchers are investigating various drug delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, to enhance the targeted delivery of this compound to tumor cells, thereby improving its efficacy and reducing systemic toxicity [, , , ].

Q17: What analytical methods are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for the quantification of this compound in plasma, serum, and other biological matrices [, , , ]. These methods offer high sensitivity and selectivity for accurate drug monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.